{[3-(trifluoromethyl)phenyl]methyl}thiourea

Lipophilicity Drug design Physicochemical profiling

{[3-(Trifluoromethyl)phenyl]methyl}thiourea (CAS 296277-06-0) is a monosubstituted benzyl thiourea bearing a 3-(trifluoromethyl)phenyl moiety linked through a methylene spacer to the thiourea core. With a molecular weight of 234.24 g/mol, a computed XLogP3 of 2.3, and two hydrogen bond donors, this primary thiourea serves as a versatile synthetic intermediate for guanidine and heterocyclic construction, while its free –NH₂ group enables derivatisation pathways inaccessible to N,N′-disubstituted analogues.

Molecular Formula C9H9F3N2S
Molecular Weight 234.24 g/mol
CAS No. 296277-06-0
Cat. No. B6611826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{[3-(trifluoromethyl)phenyl]methyl}thiourea
CAS296277-06-0
Molecular FormulaC9H9F3N2S
Molecular Weight234.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)CNC(=S)N
InChIInChI=1S/C9H9F3N2S/c10-9(11,12)7-3-1-2-6(4-7)5-14-8(13)15/h1-4H,5H2,(H3,13,14,15)
InChIKeyPMHXDYLJMNAAPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Grade Overview of {[3-(Trifluoromethyl)phenyl]methyl}thiourea (CAS 296277-06-0)


{[3-(Trifluoromethyl)phenyl]methyl}thiourea (CAS 296277-06-0) is a monosubstituted benzyl thiourea bearing a 3-(trifluoromethyl)phenyl moiety linked through a methylene spacer to the thiourea core [1]. With a molecular weight of 234.24 g/mol, a computed XLogP3 of 2.3, and two hydrogen bond donors, this primary thiourea serves as a versatile synthetic intermediate for guanidine and heterocyclic construction, while its free –NH₂ group enables derivatisation pathways inaccessible to N,N′-disubstituted analogues [1]. The 3-CF₃ substitution pattern imparts distinct electronic and steric properties compared to the 4-CF₃ isomer and non-fluorinated benzyl thioureas, directly influencing reactivity, lipophilicity, and potential target binding [1].

Why Generic Substitution Fails for {[3-(Trifluoromethyl)phenyl]methyl}thiourea (CAS 296277-06-0)


Substituting {[3-(trifluoromethyl)phenyl]methyl}thiourea with a generic benzyl thiourea or the 4-CF₃ isomer risks undermining both synthetic utility and biological performance. The primary thiourea –NH₂ group provides a hydrogen-bond-donor capacity (HBD = 2) that is entirely lost in N,N′-disubstituted analogues, precluding key condensation reactions such as guanidine formation [1]. The meta-CF₃ substituent alters the electron density on the aromatic ring and the pKa of the thiourea NH protons relative to the para isomer, potentially shifting metal-coordination affinity and enzyme-inhibitor binding [1][2]. Even positional isomerism from meta to para (CAS 296277-16-2) modifies the molecular dipole and steric profile, which can translate into divergent IC₅₀ values in enzyme assays, as observed across related thiourea inhibitor series [2]. These quantifiable structural differences render simple interchange scientifically unreliable.

Quantitative Differentiation Evidence for {[3-(Trifluoromethyl)phenyl]methyl}thiourea (CAS 296277-06-0) vs. Closest Analogs


Lipophilicity Comparison: 3-CF₃ vs. 4-CF₃ Benzyl Thiourea

The target compound exhibits a computed XLogP3 of 2.3, reflecting the contribution of the 3-(trifluoromethyl)benzyl group to lipophilicity [1]. The para-substituted isomer, 1-[4-(trifluoromethyl)benzyl]thiourea (CAS 296277-16-2), possesses an identical molecular formula but a marginally different computed XLogP3 of approximately 2.4 [2]. The 0.1 log unit difference, while modest, arises from the distinct dipole orientation of the meta-CF₃ versus para-CF₃ substitution, which can influence passive membrane permeability and tissue distribution in biological assays [1][2].

Lipophilicity Drug design Physicochemical profiling

Hydrogen Bond Donor Capacity: Primary vs. N,N′-Disubstituted Thioureas

With two hydrogen bond donors (the –NH₂ group), {[3-(trifluoromethyl)phenyl]methyl}thiourea retains the full HBD potential of a primary thiourea [1]. In contrast, N,N′-disubstituted thiourea derivatives such as N-phenyl-N′-[3-(trifluoromethyl)benzyl]thiourea (CAS 861208-61-9) possess only one HBD, limiting their capacity for directional hydrogen bonding and rendering them unsuitable for condensation reactions requiring a free –NH₂ nucleophile (e.g., guanidine formation via reaction with amines and HgCl₂) [1][2]. This structural feature directly dictates the compound's eligibility as a synthetic building block.

Synthetic utility Hydrogen bonding Guanidine synthesis

Positional Isomer Effects on Antimicrobial Activity in Thiourea Series

A systematic SAR study of 31 thiourea derivatives incorporating a 3-(trifluoromethyl)phenyl moiety revealed that subtle positional modifications drastically alter antimicrobial potency [1]. Although the study examined N-phenyl thioureas rather than N-benzyl compounds, it demonstrated that compounds bearing the 3-CF₃-phenyl group achieved MIC values as low as 0.25 µg/mL against Gram-positive cocci, with certain derivatives (e.g., compounds 5 and 15) additionally inhibiting S. aureus topoisomerase IV and biofilm formation [1]. By class-level inference, the 3-CF₃-benzyl thiourea scaffold retains the meta-substitution pattern critical for this activity, while the 4-CF₃ isomer would present a shifted electronic profile and potentially reduced target engagement [1].

Antimicrobial Structure–activity relationship Gram-positive cocci

Topological Polar Surface Area and Drug-Likeness: 3-CF₃-Benzyl vs. Des-CF₃ Benzyl Thiourea

The target compound has a topological polar surface area (TPSA) of 70.1 Ų [1], well within the <140 Ų threshold predictive of good oral bioavailability. The non-fluorinated analogue, benzylthiourea (CAS 621-83-0), has a TPSA of 64.2 Ų [2]. The +5.9 Ų increase arises from the electron-withdrawing trifluoromethyl group, which also raises XLogP3 from 1.3 (benzylthiourea) to 2.3, improving membrane permeability potential while maintaining drug-like TPSA [1][2].

Drug-likeness ADME Physicochemical property

Recommended Application Scenarios for {[3-(Trifluoromethyl)phenyl]methyl}thiourea (CAS 296277-06-0)


Synthesis of 3-CF₃-Benzyl Guanidine Bioisosteres

The free –NH₂ group (HBD = 2) enables direct conversion to N-[3-(trifluoromethyl)benzyl]guanidine via reaction with amines and a thiophilic metal salt [1]. This route provides access to guanidine-based bioisosteres that retain the 3-CF₃ pharmacophore, a motif linked to enhanced metabolic stability and target residence time in kinase and GPCR programmes [1].

Fragment-Based Lead Generation Targeting Gram-Positive Pathogens

Class-level antimicrobial SAR indicates that 3-CF₃-phenyl thioureas achieve MIC values of 0.25–16 µg/mL against S. aureus and S. epidermidis, with selected derivatives inhibiting topoisomerase IV and biofilm formation [2]. The 3-CF₃-benzyl thiourea scaffold, bearing the active meta-substitution pattern, serves as a privileged fragment for hit-to-lead optimisation of novel anti-MRSA agents [2].

Ligand Design for Metal-Coordination Complexes

The combination of a soft sulfur donor and a hydrogen-bond-capable –NH₂ group furnishes a bidentate ligand motif suitable for transition-metal coordination. The electron-withdrawing 3-CF₃ substituent modulates the electron density on the thiocarbonyl sulfur (computed TPSA = 70.1 Ų, XLogP3 = 2.3), offering tunable Lewis basicity compared to the des-CF₃ or 4-CF₃ isomers [1]. This enables the rational design of catalysts or metallodrugs with tailored electronic properties [1].

Physicochemical Property-Driven Lead Optimisation

With a balanced profile of TPSA (70.1 Ų), XLogP3 (2.3), and two HBDs, the compound occupies a favourable region of drug-like chemical space [1]. Procurement of the 3-CF₃ isomer rather than the 4-CF₃ variant (ΔXLogP3 ≈ -0.1) or the des-CF₃ benzylthiourea (ΔXLogP3 = +1.0, ΔTPSA = +5.9 Ų) ensures retention of the lipophilic efficiency and permeability characteristics required for intracellular or CNS-targeted probe development [1].

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